molecular formula C22H28N4O3 B15280363 N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea

Cat. No.: B15280363
M. Wt: 396.5 g/mol
InChI Key: CDKOQJXVICHJHE-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with both aromatic and heterocyclic components, making it a subject of study for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxyphenylacetonitrile with methylmagnesium bromide to form the corresponding ketone. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research .

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-[(1-methylbenzimidazol-2-yl)methyl]urea

InChI

InChI=1S/C22H28N4O3/c1-14(2)21(15-10-11-18(28-4)19(12-15)29-5)25-22(27)23-13-20-24-16-8-6-7-9-17(16)26(20)3/h6-12,14,21H,13H2,1-5H3,(H2,23,25,27)

InChI Key

CDKOQJXVICHJHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)NCC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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